8-Nitroquinoline 1-oxide

Chemical Carcinogenesis Oncogenicity Classification Structure-Activity Relationship

8-Nitroquinoline 1-oxide (8NQO; CAS 15908-40-8, MF C₉H₆N₂O₃, MW 190.16 g/mol) is a positional isomer within the nitroquinoline N-oxide chemotype, a class anchored by the well-characterized carcinogen 4-nitroquinoline 1-oxide (4NQO). Unlike 4NQO, which is classified as highly oncogenic, 8NQO has been experimentally classified as non-oncogenic in classical rodent models.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B13680474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinoline 1-oxide
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])[N+](=CC=C2)[O-]
InChIInChI=1S/C9H6N2O3/c12-10-6-2-4-7-3-1-5-8(9(7)10)11(13)14/h1-6H
InChIKeyXKMPRDAFNNEZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinoline 1-oxide (8NQO) Procurement Guide: Comparator-Benchmarked Differentiation for Carcinogenesis and Reactivity Research


8-Nitroquinoline 1-oxide (8NQO; CAS 15908-40-8, MF C₉H₆N₂O₃, MW 190.16 g/mol) is a positional isomer within the nitroquinoline N-oxide chemotype, a class anchored by the well-characterized carcinogen 4-nitroquinoline 1-oxide (4NQO). Unlike 4NQO, which is classified as highly oncogenic, 8NQO has been experimentally classified as non-oncogenic in classical rodent models [1]. This fundamental biological divergence, arising solely from the relocation of the nitro group from the 4- to the 8-position on the quinoline ring, establishes 8NQO as an essential negative control and mechanistic probe. Its utility extends to synthetic chemistry, where its distinct regioelectronic properties govern reactivity patterns that differ markedly from other nitroquinoline N-oxide isomers [2].

Why 8-Nitroquinoline 1-oxide Is Not a Generic Replacement for Other Nitroquinoline N-Oxides


The nitroquinoline N-oxide family exhibits extreme divergence in biological activity that is acutely sensitive to the position of the nitro substituent. Evidence demonstrates that a 4-nitro group is a critical structural determinant for potent carcinogenicity, whereas repositioning this group to the 8-position abolishes oncogenic activity [1]. This is not a matter of potency attenuation but of a complete functional switch, rendering 8NQO non-oncogenic. This structure-activity relationship (SAR) extends to chemical reactivity: under identical amidation conditions, 6- and 7-nitroquinoline N-oxides form stable products, whereas 8-nitroquinoline N-oxide undergoes decomposition [2]. Substituting 8NQO for another isomer in a biological assay or as a synthetic precursor will therefore yield fundamentally different and potentially invalid results. This guide presents the quantitative evidence underlying this pronounced functional divergence, enabling informed scientific selection.

Head-to-Head Quantitative Evidence for 8-Nitroquinoline 1-oxide Differentiation


Oncogenicity Classification: Direct Comparison of 8-Nitroquinoline 1-oxide vs. 4-Nitroquinoline 1-oxide

8NQO is explicitly classified as non-oncogenic, in direct contrast to the highly oncogenic 4NQO, based on classical Tsutsui method carcinogenicity testing. This binary classification provides the foundational rationale for selecting 8NQO as a negative control in oncogenicity studies [1].

Chemical Carcinogenesis Oncogenicity Classification Structure-Activity Relationship

DNA Single-Strand Breakage Induction: 8-Nitroquinoline 1-oxide vs. 4-Nitroquinoline 1-oxide in Mammalian Cells

In a direct comparative experiment using secondary cultures of embryonic Syrian-hamster cells and alkaline sucrose gradient sedimentation, treatment with 8NQO and 3NQO at 5 × 10⁻⁶ M produced no detectable DNA single-strand breaks. In contrast, an equimolar concentration of 4NQO (5 × 10⁻⁶ M) induced significant single-strand breakage [1].

Genotoxicity DNA Damage Alkaline Sucrose Gradient

Protein-Linked DNA Scission Assay: 8-Nitroquinoline 1-oxide vs. Potent Carcinogens in Mouse Fibroblasts

In a study evaluating the scission of proteins linking DNA in cultured mouse fibroblasts (strain L-P-3), strong carcinogens such as 4NQO and 2-methyl-4NQO induced scission at a low concentration of 1 × 10⁻⁵ M. In contrast, 8NQO, along with other non-carcinogenic derivatives, could not induce this scission effect at this concentration or any tested dose [1].

Genotoxicity Screening Protein-DNA Scission Carcinogenicity Correlation

Divergent Reactivity in SNH Amidation: 8-Nitroquinoline N-oxide vs. 6- and 7-Nitroquinoline N-oxides

Under identical direct SNH amidation conditions in anhydrous DMSO, a regiospecific divergence in reactivity was observed. 6-Nitroquinoline N-oxide and 7-nitroquinoline N-oxide successfully underwent amidation to yield the corresponding N-oxides of 2- and 8-aroylaminonitroquinolines, respectively. In stark contrast, 8-nitroquinoline N-oxide underwent destruction under these same reaction conditions [1].

Synthetic Chemistry Regioselective Reactivity N-Oxide Chemistry

Electrochemical Reduction Potential as a Carcinogenicity Correlate: Class-Level Inference for 8-Nitroquinoline 1-oxide

A foundational study measured the polarographic reduction potentials (NO₂ → NHOH) of 35 nitroquinoline derivatives and discussed their E1/2 values in connection with chemical structure and carcinogenicity. This dataset provides a physicochemical framework for understanding why 8NQO's reduction potential differs from that of 4NQO, supporting the class-level inference that the position of the nitro group directly modulates the ease of metabolic reduction to the reactive hydroxylamine intermediate, a key step in carcinogenic activation [1].

Electrochemistry Carcinogenicity Prediction Polarography

Recommended Application Scenarios for 8-Nitroquinoline 1-oxide Based on Comparative Evidence


Essential Negative Control in Carcinogenicity and Genotoxicity Screening Assays

Given its experimentally confirmed non-oncogenic classification and inability to induce DNA single-strand breaks at concentrations where 4NQO is potently active, 8NQO serves as a critical negative control compound. In any Ames test, mammalian cell genotoxicity assay, or in vivo carcinogenicity study utilizing 4NQO or its derivatives, 8NQO provides the isomeric control necessary to attribute observed effects specifically to the 4-nitro pharmacophore [1][2].

Mechanistic Probe for Structure-Activity Relationship (SAR) Studies of Nitroarene Carcinogens

The stark biological contrast between the non-oncogenic 8NQO and the highly oncogenic 4NQO, coupled with their distinct electrochemical reduction potentials, makes 8NQO an indispensable tool for SAR studies. Researchers investigating the role of nitro group position, reduction potential, and metabolic activation in nitroarene carcinogenicity can use 8NQO to dissect the molecular determinants of toxicity [1][3].

Regioisomeric Selectivity Studies in Synthetic N-Oxide Chemistry

The documented instability of 8-nitroquinoline N-oxide under SNH amidation conditions, compared to the successful reactivity of its 6- and 7-isomers, positions this compound as a valuable substrate for studying regioselective reaction mechanisms. It serves as a negative outcome standard in method development, helping to define the scope and limitations of new synthetic transformations on quinoline N-oxides [2].

Negative Control for DNA Repair and Adductomics Research

Because 8NQO lacks the protein-linked DNA scission activity exhibited by potent carcinogenic 4NQO derivatives, it is ideally suited as a negative control in assays designed to detect and quantify DNA-protein crosslinks, DNA adduct formation, and subsequent repair kinetics. Its use ensures that observed repair activity is specifically attributable to the damage induced by the carcinogenic isomer [4].

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